molecular formula C14H17NO5S B2856464 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide CAS No. 863022-79-1

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide

Cat. No. B2856464
CAS RN: 863022-79-1
M. Wt: 311.35
InChI Key: UWSQOJDAVHXFRQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXAA or ASA404 and has been studied extensively for its anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide involves the activation of the VEGF pathway. This pathway is responsible for the growth of new blood vessels in tumors. By activating this pathway, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide leads to the destruction of tumor blood vessels, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce the production of cytokines, which are proteins that regulate the immune system. This compound has also been shown to inhibit the production of prostaglandins, which are responsible for inflammation. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide has been found to induce apoptosis, which is the programmed cell death of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide in lab experiments include its potent anti-tumor properties and its ability to activate the immune system. This compound has also been found to be effective against a wide range of cancer types. However, the limitations of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to explore the use of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide in the treatment of other diseases, such as inflammatory disorders. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential side effects.
Conclusion
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide is a chemical compound that has shown promise in the treatment of cancer. Its potent anti-tumor properties and ability to activate the immune system make it a promising candidate for further research. However, its potential toxicity and limited solubility in water are important factors that must be considered. Further research is needed to explore the potential use of this compound in combination with other anti-cancer drugs and in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide involves the reaction between 2,3-dihydrothiophene-1,1-dioxide and 4-methoxyphenylacetic acid. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain a pure form of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis by activating the vascular endothelial growth factor (VEGF) pathway, which leads to the destruction of tumor blood vessels. This compound has also been found to enhance the activity of the immune system, leading to the destruction of cancer cells.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-19-9-14(16)15(12-7-8-21(17,18)10-12)11-3-5-13(20-2)6-4-11/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSQOJDAVHXFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(4-methoxyphenyl)acetamide

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